molecular formula C13H14O3 B13554322 rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid

rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid

Cat. No.: B13554322
M. Wt: 218.25 g/mol
InChI Key: LHBNCNUFQRESLR-LOWVWBTDSA-N
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Description

The compound “rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a bicyclic structure that incorporates a 2-oxabicyclo[211]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which forms the bicyclic core. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors can also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

The compound rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

The compound rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid lies in its specific structural features, such as the presence of the 2-oxabicyclo[211]hexane core and the 2-methylphenyl group

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(1S,4R,5R)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-4-2-3-5-9(8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1

InChI Key

LHBNCNUFQRESLR-LOWVWBTDSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3

Canonical SMILES

CC1=CC=CC=C1C23CC(C2C(=O)O)OC3

Origin of Product

United States

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